- Synthesis of novel 1,3-oxazole derivatives with insect growth-inhibiting activitiesChinese Chemical Letters, 2013, 24(11), 957-961,
Cas no 92629-13-5 (2-phenyl-1,3-oxazole-5-carbaldehyde)

92629-13-5 structure
Nome del prodotto:2-phenyl-1,3-oxazole-5-carbaldehyde
Numero CAS:92629-13-5
MF:C10H7NO2
MW:173.168082475662
MDL:MFCD08361771
CID:800837
PubChem ID:13283021
2-phenyl-1,3-oxazole-5-carbaldehyde Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-Oxazolecarboxaldehyde,2-phenyl-
- 2-phenyl-1,3-oxazole-5-carbaldehyde
- 2-PHENYLOXAZOLE-5-CARBALDEHYDE
- 2-phenyloxazole-5-carboxaldehyde
- 2-Phenyl-5-oxazolecarboxaldehyde (ACI)
- 2-Phenyl-oxazole-5-carbaldehyde
- 92629-13-5
- SCHEMBL7450038
- Z1198177236
- F20865
- SB39977
- ONKFKUCOEAJPJA-UHFFFAOYSA-N
- CS-0249241
- AKOS005198454
- EN300-4285597
- 2-Phenyl-5-formyloxazole
- DTXSID10534583
- MFCD08361771
-
- MDL: MFCD08361771
- Inchi: 1S/C10H7NO2/c12-7-9-6-11-10(13-9)8-4-2-1-3-5-8/h1-7H
- Chiave InChI: ONKFKUCOEAJPJA-UHFFFAOYSA-N
- Sorrisi: O=CC1=CN=C(C2C=CC=CC=2)O1
Proprietà calcolate
- Massa esatta: 173.047678
- Massa monoisotopica: 173.047678
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 2
- Complessità: 178
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.8
- Superficie polare topologica: 43.1
Proprietà sperimentali
- Densità: 1.216
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.589
2-phenyl-1,3-oxazole-5-carbaldehyde Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | P336028-100mg |
2-Phenyl-oxazole-5-carbaldehyde |
92629-13-5 | 100mg |
$ 230.00 | 2022-06-03 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0421-100mg |
2-Phenyl-oxazole-5-carbaldehyde |
92629-13-5 | 96% | 100mg |
1594.32CNY | 2021-05-07 | |
Enamine | EN300-4285597-0.05g |
2-phenyl-1,3-oxazole-5-carbaldehyde |
92629-13-5 | 95.0% | 0.05g |
$169.0 | 2025-03-15 | |
Enamine | EN300-4285597-1.0g |
2-phenyl-1,3-oxazole-5-carbaldehyde |
92629-13-5 | 95.0% | 1.0g |
$727.0 | 2025-03-15 | |
eNovation Chemicals LLC | Y1002355-5g |
2-phenyloxazole-5-carbaldehyde |
92629-13-5 | 95% | 5g |
$1500 | 2024-07-24 | |
abcr | AB537307-50mg |
2-Phenyl-oxazole-5-carbaldehyde; . |
92629-13-5 | 50mg |
€292.30 | 2025-02-20 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0421-500mg |
2-Phenyl-oxazole-5-carbaldehyde |
92629-13-5 | 96% | 500mg |
¥3926.03 | 2025-01-20 | |
Aaron | AR00H3QJ-250mg |
2-Phenyl-1,3-oxazole-5-carbaldehyde |
92629-13-5 | 97% | 250mg |
$656.00 | 2025-02-14 | |
Aaron | AR00H3QJ-500mg |
2-Phenyl-1,3-oxazole-5-carbaldehyde |
92629-13-5 | 95% | 500mg |
$805.00 | 2025-03-10 | |
1PlusChem | 1P00H3I7-5g |
2-PHENYL-1,3-OXAZOLE-5-CARBALDEHYDE |
92629-13-5 | 95% | 5g |
$3768.00 | 2024-04-20 |
2-phenyl-1,3-oxazole-5-carbaldehyde Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Ceric ammonium nitrate Catalysts: Mercuric perchlorate Solvents: Acetonitrile ; 1 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium carbonate , Iodine , Oxygen , Ceric ammonium nitrate Solvents: Acetonitrile ; rt
1.2 Reagents: Sodium dithionite Solvents: Water
1.2 Reagents: Sodium dithionite Solvents: Water
Riferimento
- Iodine-mediated aminohalogenation-oxidation to synthesize 2-fluoroalkyl imidazole derivativesChemical Papers, 2021, 75(3), 1041-1053,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ; 0 °C; overnight, 0 °C; 0 °C → 90 °C; 4 h, 90 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
Riferimento
- Versatile Photochemical Reactivity of Diverse Substituted 2-, 4- and 5-(o-Vinylstyryl)oxazolesEuropean Journal of Organic Chemistry, 2018, 2018(4), 515-524,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Oxygen Solvents: 1,2-Dichloroethane ; 80 °C
Riferimento
- From Propargylamides to Oxazole Derivatives: NIS-Mediated Cyclization and Further Oxidation by DioxygenJournal of Organic Chemistry, 2014, 79(7), 3052-3059,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Diphenyl diselenide , Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane ; 24 h, rt
Riferimento
- Photocatalytic Aerobic Cyclization of N-Propargylamides Enabled by Selenium-π-Acid CatalysisChemistry - A European Journal, 2023, 29(35),,
Metodo di produzione 6
Condizioni di reazione
1.1 Catalysts: Tetramethylammonium fluoride , 1,1,1-Trimethyl-N,N-bis(trimethylsilyl)silanamine Solvents: Dimethylformamide ; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1.5 h, rt
Riferimento
- Catalytic Deprotonative α-Formylation of Heteroarenes by an Amide Base Generated in Situ from Tetramethylammonium Fluoride and Tris(trimethylsilyl)amineOrganic Process Research & Development, 2019, 23(4), 443-451,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride
Riferimento
- The Vilsmeier reaction of fully conjugated carbocycles and heterocyclesOrganic Reactions (Hoboken, 1997, 49,,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Iodobenzene diacetate , Lithium iodide Solvents: Dichloromethane ; 24 h, 1 atm, rt
Riferimento
- Preparation of oxazolines and oxazoles via a PhI(OAc)2-promoted cyclization of N-propargylamidesOrganic & Biomolecular Chemistry, 2018, 16(38), 7012-7018,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Oxygen Solvents: Dichloromethane ; 80 °C
Riferimento
- 2,4-Imidazolinedione heterocyclic derivatives as Pim-1 protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Benzeneseleninic acid , Oxygen Catalysts: Eosin Solvents: Acetonitrile ; 1 h, rt
Riferimento
- Visible-Light-Mediated Photocatalytic Synthesis of 2-Substituted Oxazole-5-carbaldehydes Promoted by Benzeneseleninic AcidEuropean Journal of Organic Chemistry, 2022, 2022(31),,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Oxygen , Selectfluor Catalysts: Diphenyl diselenide Solvents: Acetonitrile ; 6 h, rt
Riferimento
- Preparation of Oxazole Acetals from N-Propargylamides Enabled by Visible-Light-Promoted Selenium-π-Acid CatalysisChemPhotoChem, 2021, 5(3), 240-244,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ; 0 °C; 10 min, 0 °C
1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → 100 °C; 48 h, 100 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10, cooled
1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → 100 °C; 48 h, 100 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10, cooled
Riferimento
- Preparation of heteroaryl compounds useful in the treatment of CNS, metabolic and other diseases, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: N-Iodosuccinimide Solvents: 1,2-Dichloroethane ; 2 h, rt
1.2 Reagents: Oxygen ; 80 °C
1.2 Reagents: Oxygen ; 80 °C
Riferimento
- Merging gold catalysis, organocatalytic oxidation, and Lewis acid catalysis for chemodivergent synthesis of functionalized oxazoles from N-propargylamidesChemical Communications (Cambridge, 2017, 53(75), 10366-10369,
Metodo di produzione 14
Condizioni di reazione
1.1 Catalysts: Cupric chloride , Palladium, bis(acetonitrile)dichloro- Solvents: Dimethylformamide ; 30 min, rt
1.2 Reagents: Oxygen Solvents: Dimethylformamide ; 2 h, rt → 100 °C
1.2 Reagents: Oxygen Solvents: Dimethylformamide ; 2 h, rt → 100 °C
Riferimento
- Intramolecular Pd(II)-Catalyzed Cyclization of Propargylamides: Straightforward Synthesis of 5-OxazolecarbaldehydesJournal of Organic Chemistry, 2008, 73(12), 4746-4749,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Gold(I) chloride Solvents: Acetonitrile , Water ; 24 h, rt
Riferimento
- Characterization of Vinylgold Intermediates: Gold-Mediated Cyclization of Acetylenic AmidesAngewandte Chemie, 2011, 50(48), 11446-11450,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide , Oxygen Catalysts: Iron(III) acetylacetonate , [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN](triphenyl… Solvents: Acetone ; 5 h, rt
Riferimento
- Synergistic Gold and Iron Dual Catalysis: Preferred Radical Addition toward Vinyl-Gold Intermediate over AlkeneJournal of the American Chemical Society, 2015, 137(28), 8912-8915,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Lithium perchlorate Catalysts: Diphenyl diselenide Solvents: Acetonitrile , Water ; 5 h, rt → 60 °C
Riferimento
- Electrochemical Organoselenium Catalysis for the Selective Activation of Alkynes: Easy Access to Carbonyl-pyrroles/oxazoles from N-Propargyl Enamines/AmidesOrganic Letters, 2023, 25(20), 3812-3817,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Water , Selectfluor Catalysts: Diphenyl diselenide Solvents: Acetonitrile ; 12 h, rt
Riferimento
- Selenium-π-Acid Catalyzed Oxidative Functionalization of Alkynes: Facile Access to Ynones and Multisubstituted OxazolesACS Catalysis, 2018, 8(7), 6745-6750,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide
Riferimento
- Synthesis, structure and spectral properties of some bisoxazolesKhimiya Geterotsiklicheskikh Soedinenii, 1986, (6), 826-36,
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride
Riferimento
- Synthesis and electrophilic substitution reactions of 2-phenyloxazoleKhimiya Geterotsiklicheskikh Soedinenii, 1984, (7), 881-4,
2-phenyl-1,3-oxazole-5-carbaldehyde Raw materials
2-phenyl-1,3-oxazole-5-carbaldehyde Preparation Products
2-phenyl-1,3-oxazole-5-carbaldehyde Letteratura correlata
-
Wei Yi,Qing-Yun Liu,Xing-Xiao Fang,Sheng-Chun Lou,Gong-Qing Liu Org. Biomol. Chem. 2018 16 7012
92629-13-5 (2-phenyl-1,3-oxazole-5-carbaldehyde) Prodotti correlati
- 2229102-49-0(2-hydroxy-2-methyl-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid)
- 107602-27-7(BIS(TRICHLOROSILYLETHYL)BENZENE,TECH-95)
- 873950-69-7([(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate)
- 2138279-36-2(5-chloro-6-ethyl-7-(propan-2-yl)-1,2,4triazolo1,5-apyridine)
- 2092696-16-5(5-(4-methyl-1,3-thiazol-5-yl)-1,2-oxazole-4-carboxylic acid)
- 132958-57-7(Methyl 2-sulfanylbutanoate)
- 2011137-01-0(2-3-amino-4-(propan-2-yl)oxolan-3-ylacetic acid)
- 2567489-12-5(3-(3R)-3-aminobutylbenzoic acid hydrochloride)
- 1250362-20-9(4-Chloro-2-(pentan-3-yl)pyrimidine)
- 876307-92-5((1R)-1-(2-methoxynaphthalen-1-yl)ethan-1-amine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:92629-13-5)2-phenyl-1,3-oxazole-5-carbaldehyde

Purezza:99%
Quantità:5g
Prezzo ($):3249.0